2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a furan ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminothiazole and furan-2-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: A structurally related compound with different biological activities.
2-Amino-5-chlorophenol: Another similar compound with distinct chemical properties and applications.
Uniqueness
2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is unique due to its fused heterocyclic structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C14H9ClN2O2S |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-4-2-1-3-9(10)11-6-5-8(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18) |
InChI Key |
JWRGIVHRSKLDID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)Cl |
Origin of Product |
United States |
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